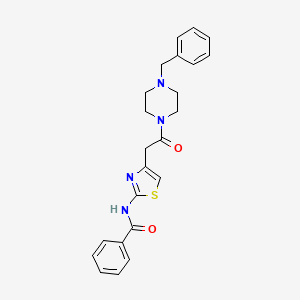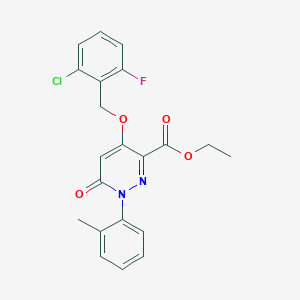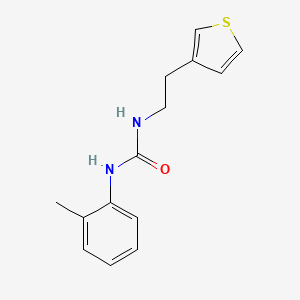
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoéthyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that belongs to a class of organic molecules known for their potential pharmacological activities. The structure of the compound suggests that it contains a thiazole ring, a benzamide moiety, and a benzylpiperazine group, which are common structural features in molecules with anticonvulsant, antimicrobial, and anticancer properties.
Synthesis Analysis
The synthesis of related thiazole benzamide derivatives has been reported using various methods, including microwave-assisted synthesis, which is a rapid and efficient technique. For instance, a series of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives were synthesized under microwave irradiation, which is a method that could potentially be adapted for the synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been described as a 'green' synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which could be relevant for environmentally friendly synthesis routes .
Molecular Structure Analysis
The molecular structure of thiazole benzamide derivatives is characterized by the presence of non-covalent interactions such as π-π stacking and hydrogen bonding, which can influence their biological activity and supramolecular assembly. For example, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed helical assemblies driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions . These structural features are crucial for understanding the molecular interactions and potential binding modes of the compound within biological systems.
Chemical Reactions Analysis
Thiazole benzamide derivatives can undergo various chemical reactions, including cyclocondensation and condensation with aldehydes, to form new compounds with potential biological activities. For instance, the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides involved a condensation reaction followed by cyclocondensation with thioglycolic acid . These reactions are indicative of the chemical versatility of thiazole benzamide compounds and their potential for derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring, for example, can affect the compound's antimicrobial activity, with electron-donating groups enhancing the activity . Additionally, the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups has shown promising anticancer activity, suggesting that the physical and chemical properties of these compounds are conducive to biological activity .
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le composé a montré une activité cytotoxique prometteuse contre diverses lignées cellulaires cancéreuses. En particulier, un dérivé, le composé 10ec, a présenté une cytotoxicité significative avec une valeur de CI50 de 0,99 ± 0,01 μM contre les cellules cancéreuses du sein BT-474 . De plus, il a induit l'apoptose dans les cellules BT-474, comme confirmé par la coloration à l'acridine orange/bromure d'éthidium et les tests d'annexine V-FITC/iodure de propidium. L'inhibition de la formation de colonies soutient en outre son potentiel en tant qu'agent anticancéreux.
Inhibition de la polymérisation de la tubuline
Le composé 10ec a été évalué pour son inhibition de la polymérisation de la tubuline. Des études de modélisation moléculaire ont révélé qu'il se lie au site de liaison de la colchicine de la tubuline, suggérant son potentiel en tant qu'agent antimitotique .
Activité antimicrobienne
Bien que non étudié de manière approfondie, des composés apparentés avec des fragments de benzylpiperazine ont montré des propriétés antimicrobiennes. Des recherches supplémentaires sont nécessaires pour explorer l'efficacité du composé contre les agents pathogènes bactériens et fongiques .
Potentiel antiviral
Bien qu'il n'existe aucune preuve directe pour ce composé spécifique, les dérivés du 1,2,4-triazole (similaires à l'hybride thiazole-triazole) ont démontré une activité antivirale. Les chercheurs ont synthétisé des spiro-1,2,4-triazole-3-thiones avec des résultats prometteurs .
Propriétés médicamenteuses
Des études in silico suggèrent que les conjugués triazoliques intégrés à la piperazine sulfonyle (y compris ce composé) possèdent des propriétés médicamenteuses. Ces résultats soutiennent une exploration plus approfondie de sa pharmacocinétique et de son profil de sécurité .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
It is suggested that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may affect pathways related to bacterial or fungal growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may have a similar effect.
Propriétés
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(27-13-11-26(12-14-27)16-18-7-3-1-4-8-18)15-20-17-30-23(24-20)25-22(29)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRLZIAGUCXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)
![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)
![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)
![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)
![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)